methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core modified with a sulfanylidene (S=C) group at position 2, a methyl ester at position 7, and a carbamoylmethyl substituent linked to a 4-methylbenzyl group at position 2. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
methyl 3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12-3-5-13(6-4-12)10-21-17(24)11-23-18(25)15-8-7-14(19(26)27-2)9-16(15)22-20(23)28/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTCAHFENNAVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains acarbamoyl functional group , which is known to interact with various biological targets, including enzymes and receptors. The presence of a benzylic position suggests potential interactions with aromatic residues in proteins.
Mode of Action
Thecarbamoyl functional group is known to form hydrogen bonds with its targets, leading to changes in their activity. The benzylic position may undergo substitution reactions, potentially leading to the formation of covalent bonds with its targets.
Biochemical Pathways
Compounds containing acarbamoyl functional group are known to be involved in various biochemical pathways, including those related to protein synthesis and metabolism.
Pharmacokinetics
The presence of acarbamoyl functional group suggests potential for hydrophilic interactions, which could influence absorption and distribution. The benzylic position may be susceptible to metabolic transformations, potentially affecting the compound’s elimination.
Result of Action
The interaction of thecarbamoyl functional group with biological targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reactivity of the carbamoyl functional group and the benzylic position may be influenced by pH. Additionally, the compound’s stability could be affected by temperature and light exposure.
Biological Activity
Methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, a compound with the CAS number 1040678-89-4, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 397.4 g/mol. The chemical structure features a tetrahydroquinazoline core with various functional groups that contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinazoline showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- Case Study : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example, a study on quinazoline derivatives indicated that they could inhibit tumor growth by promoting programmed cell death in breast cancer cells.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Research Findings : Compounds with a similar structure have been reported to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.
Data Table: Summary of Biological Activities
Safety and Toxicity
While exploring the biological activities, it is critical to consider safety profiles:
- Toxicity Studies : According to available data, some derivatives may exhibit toxicity towards aquatic life and could be harmful if ingested or inhaled. Safety assessments are essential before clinical applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the preparation of the tetrahydroquinazoline core followed by the introduction of carbamoyl and sulfanylidene groups. Common reagents used include chlorinated aromatic compounds and thiolating agents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Medicinal Chemistry Applications
Methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has garnered attention for its potential biological activities:
- Antitumor Activity : Studies have indicated that compounds with similar structures can inhibit specific cellular pathways linked to cancer cell proliferation. For instance, research has shown that tetrahydroquinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer .
- Enzyme Inhibition : This compound may act as an inhibitor for enzymes such as PARP-1, which plays a crucial role in DNA repair mechanisms. In vitro studies have demonstrated promising inhibitory effects against this target .
Nanotechnology Applications
Recent advancements in nanotechnology have seen the integration of this compound into drug delivery systems. For example:
- Targeted Drug Delivery : The compound has been explored as part of a nano-system designed for targeted delivery to tumor tissues. Studies reported a high targeting ratio, indicating effective localization within cancerous cells .
Industrial Applications
In addition to its biological applications, this compound serves as a versatile building block in organic synthesis:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The target compound’s quinazoline core distinguishes it from other heterocyclic systems (e.g., triazolones in or cephalosporins in ). Key comparisons include:
Key Observations :
- Sulfanylidene vs.
- Carbamoyl Linkers : The carbamoylmethyl group in the target compound may enhance hydrogen-bonding interactions compared to the thiadiazole carbamoyl in , affecting receptor binding .
- Ester vs. β-Lactam : The methyl ester in the target compound contrasts with the β-lactam ring in , which is critical for antibiotic activity.
Hydrogen Bonding and Crystallography
The sulfanylidene group (S=C) can act as a weak hydrogen-bond acceptor, while the carbamoyl group (N–H, C=O) serves as both donor and acceptor. This dual functionality may lead to distinct crystal packing compared to triazolone derivatives (e.g., ), which rely on N–H···O interactions. Computational studies (e.g., B3LYP/6-31G(d,p) in ) could predict these interactions but require experimental validation via X-ray crystallography using tools like SHELX or ORTEP .
Preparation Methods
Cyclocondensation of Dimethylaminoterephthalate
Dimethylaminoterephthalate reacts with phenyl isothiocyanate in pyridine at 100°C for 8 hours to yield methyl 4-oxo-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate. This reaction establishes the quinazoline core with a thioxo group at position 2 and a carboxylate at position 7. For the target compound, the phenyl group is replaced during subsequent alkylation steps.
Alternative Core Synthesis via Chlorocarbonylation
A two-step method involves:
-
Chlorocarbonylation : Dimethylaminoterephthalate reacts with thionyl chloride (SOCl₂) to form methyl-3-amino-4-(chlorocarbonyl)benzoate.
-
Thiocyanation : Treatment with ammonium thiocyanate (NH₄SCN) in acetone yields methyl 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (compound 17). This intermediate serves as the substrate for introducing the carbamoylmethyl side chain.
Structural and Spectroscopic Characterization
The final product is characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
¹H NMR Analysis
Key signals include:
HRMS Data
Challenges and Optimization Strategies
Side Reactions
Competing alkylation at the sulfanylidene sulfur or over-alkylation at nitrogen can reduce yields. Using a 1:1 molar ratio of quinazoline core to alkylating agent minimizes these issues.
Solvent Effects
Ethanol optimizes solubility and reaction kinetics, while acetone or acetonitrile may lead to incomplete conversions.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale synthesis requires:
-
Continuous Flow Reactors : To manage exothermic reactions during chlorocarbonylation.
-
Catalytic Recycling : Recovering triethylamine via distillation reduces costs.
Computational Modeling Insights
Density functional theory (DFT) studies reveal that the carbamoylmethyl group enhances electron density at position 3, stabilizing the sulfanylidene moiety through resonance. This electronic configuration may influence biological activity by facilitating interactions with enzymatic thiol groups .
Q & A
Basic: What are the standard protocols for synthesizing this quinazoline derivative?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the tetrahydroquinazoline core via cyclocondensation of anthranilic acid derivatives with thiourea or its analogs under acidic conditions .
- Step 2: Introduction of the carbamoylmethyl group using a carbodiimide coupling agent (e.g., EDC/HOBt) to react with [(4-methylphenyl)methyl]amine .
- Step 3: Esterification of the carboxylate group using methanol and a catalytic acid (e.g., H₂SO₄) .
Key Controls: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Confirm final product purity (>95%) using NMR and mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yield in the sulfanylidene group incorporation?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize reactive intermediates during sulfanylidene formation .
- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .
- Catalyst Screening: Test thiophilic catalysts like Cu(I) or Pd(0) to enhance sulfur nucleophilicity .
Data Analysis: Compare yields under varying conditions using DOE (Design of Experiments) and analyze via ANOVA. Report reproducibility across ≥3 independent trials .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the tetrahydroquinazoline core (δ 4.5–5.5 ppm for NH groups) and aromatic protons (δ 6.8–8.2 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups in the carbamoylmethyl side chain .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with <2 ppm error .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .
Advanced: How can ambiguous NMR signals from overlapping protons be resolved?
Methodological Answer:
- 2D NMR Techniques: Use HSQC to correlate 1H-13C signals and COSY/NOESY to resolve spatial proximities in congested regions (e.g., tetrahydroquinazoline ring protons) .
- Dynamic Exchange Studies: Perform variable-temperature NMR to distinguish between rotamers in the carbamoylmethyl group .
- Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., trypsin) using fluorogenic substrates .
Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: How can proteomics identify the compound’s mechanism of action in cancer cells?
Methodological Answer:
- Sample Preparation: Treat cells with IC₅₀ doses for 24h, extract proteins, and digest with trypsin .
- LC-MS/MS Analysis: Use label-free quantification or TMT labeling to identify differentially expressed proteins .
- Pathway Enrichment: Map proteins to KEGG/GO databases. Validate hits (e.g., apoptosis regulators) via western blot .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-Term: Store at –20°C in airtight, light-protected vials with desiccant (e.g., silica gel) .
- Long-Term: Lyophilize and store under argon at –80°C. Confirm stability via HPLC every 6 months .
Note: Avoid aqueous solutions at neutral pH due to hydrolysis of the ester group .
Advanced: How can degradation products be identified and quantified under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to pH 7.4 buffer at 37°C for 24–72h. Analyze via LC-MS to detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
- Kinetic Modeling: Use pseudo-first-order equations to calculate degradation rate constants (k) and half-life (t₁/₂) .
Basic: How do structural analogs of this compound compare in activity?
Methodological Answer:
Compare with analogs (e.g., ethyl 4-oxo-3,4-dihydroquinazoline derivatives) using:
- SAR Tables: Tabulate substituent effects (e.g., electron-withdrawing groups on C7 enhance cytotoxicity) .
- Computational Docking: Predict binding affinities to targets like DHFR or EGFR using AutoDock Vina .
Advanced: How can contradictory bioactivity data between studies be resolved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
